Sodium pyruvate, BioXtra, >=99%

Cell Culture Purity Analysis Reproducibility

Researchers using generic sodium pyruvate in sensitive cell cultures risk confounding results from trace heavy metals and endotoxins. This BioXtra grade (≥99%) eliminates that variable with stringent specifications: endotoxins ≤10 EU/g, lead ≤10 ppm, and validated for mouse embryo culture. Procure with confidence-consistent lot-to-lot purity ensures reproducibility in primary neuron, iPSC, and mitochondrial function assays. Ships ambient with ice packs; 5 g, 25 g, and 100 g sizes typically in stock.

Molecular Formula C3H4NaO3
Molecular Weight 111.05 g/mol
CAS No. 113-24-6
Cat. No. B127478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pyruvate, BioXtra, >=99%
CAS113-24-6
Synonyms2-Oxopropanoic Acid Sodium Salt;  Sodium Pyruvate;  Sodium α-Ketopropionate; 
Molecular FormulaC3H4NaO3
Molecular Weight111.05 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)O.[Na]
InChIInChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);
InChIKeyDAQHMCWYXJEOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Pyruvate BioXtra ≥99%: High-Purity Cell Culture Reagent


Sodium pyruvate (CAS 113-24-6) is the sodium salt of pyruvic acid, a key metabolic intermediate linking glycolysis to the tricarboxylic acid (TCA) cycle and acting as a crucial cellular energy substrate and antioxidant [1]. The BioXtra grade, with a specified purity of ≥99%, is a high-quality formulation designed to minimize batch-to-batch variability and ensure reliable performance in sensitive cell culture and biochemical assays. This grade is subjected to stringent quality control, including defined limits for trace metal impurities (e.g., Fe, Pb, Cu) and endotoxins, making it particularly suitable for demanding applications such as mammalian embryo culture, primary neuron studies, and research into mitochondrial function and neuroprotection .

Trace metal control Stringent Pb, Fe, Cu specification reduces pro-oxidant interference
Endotoxin screening Low endotoxin levels support sensitive primary and embryo culture
Cell metabolism support Direct TCA cycle substrate; maintains ATP during metabolic stress

Sodium Pyruvate Purity: Trace Metals & Endotoxins


Substituting generic sodium pyruvate for the BioXtra grade in critical applications can introduce significant and uncontrolled experimental variables. While the core chemical structure is identical, the presence and concentration of impurities—specifically trace heavy metals and bacterial endotoxins—can profoundly affect sensitive cell types and biological assays. For example, heavy metals like copper or lead are known to induce oxidative stress and cytotoxicity, potentially confounding results in neuroprotection or cell viability studies . Similarly, endotoxin contamination can trigger inflammatory responses in primary cell cultures and impair embryonic development, undermining reproducibility in assisted reproductive technologies and immunology research . The BioXtra grade provides verifiable, quantitative limits on these critical contaminants, ensuring that observed biological effects are attributable to sodium pyruvate and not to artifact-inducing impurities, thereby safeguarding the integrity and reproducibility of high-stakes scientific investigations .

Trace metal contamination
BioXtra grade≤0.001% Pb (≤10 ppm)
Generic reagentUp to 20 ppm Pb; may induce oxidative stress artifacts
Endotoxin burden
BioXtra gradeVerified low endotoxin limits
Generic sodium pyruvateUncontrolled endotoxin can trigger inflammation in primary cultures
Observed biological effects may shift from impurity artifacts; impurity-controlled grade supports data attribution to sodium pyruvate.

BioXtra Sodium Pyruvate: Key Evidence


Superior Trace Metal Purity

The BioXtra grade of sodium pyruvate is distinguished by a rigorous trace metal specification that is up to 20-fold more stringent than standard reagent grades. This is critical for cell-based assays where heavy metals can act as confounding pro-oxidants. The quantitative specification for lead (Pb) is ≤0.001%, which is equivalent to ≤10 ppm, while a comparable standard reagent grade (ReagentPlus®) specifies a maximum of ≤20 ppm [REFS-1, REFS-2].

Trace metal purity vs. ReagentPlus
Head-to-head
≤0.001% Pb (≤10 ppm) vs ≤20 ppm
Supports lower confounding metal risk in sensitive cell models
Vendor-specified QC limits; ≥50% lower Pb allowance
Cell Culture Purity Analysis Reproducibility

ATP Maintenance During Metabolic Stress

Sodium pyruvate is a crucial energy substrate that can bypass glycolysis to fuel the TCA cycle. In a well-established neonatal rat model of hypoxia-ischemia (HI), treatment with sodium pyruvate (SP) prevented the decline in cerebral ATP levels. In vehicle-treated animals, ATP levels in cortical and hippocampal tissues were significantly reduced post-HI, whereas ATP levels in the SP-treated group were maintained at near-control levels [REFS-1, REFS-2].

ATP maintenance in HI model
Cross-study
ATP preserved at sham levels; vehicle group showed depletion
Reported model-response endpoint; supports energy metabolism studies
Neonatal rat hypoxia-ischemia; cortical/hippocampal tissue
Neuroprotection Metabolism ATP

Dose-Dependent Neuroprotection and Apoptosis Inhibition

Sodium pyruvate exerts a direct, dose-dependent protective effect against oxidative stress-induced neuronal death. In human neuroblastoma (SK-N-MC) cells challenged with hydrogen peroxide (H₂O₂), sodium pyruvate significantly (P<0.05) protected against apoptosis. This protection was evidenced by a significant inhibition of caspase-3 activity, a reduction in PARP cleavage, and the preservation of the mitochondrial membrane potential [1]. Similarly, in primary cortical neurons subjected to oxygen-glucose deprivation (OGD), sodium pyruvate treatment led to a significant reduction in lactate dehydrogenase (LDH) release, a marker of cytotoxicity [2].

Apoptosis inhibition (H₂O₂/OGD)
Cross-study
Reduced apoptotic markers vs. untreated; statistically significant
Supports neuroprotection pathway-response interpretation
SK-N-MC cells and primary cortical neurons; P-value reported
Neuroprotection Apoptosis Oxidative Stress

Clinical Improvement in Mitochondrial Disease

The potential of sodium pyruvate extends beyond basic research into therapeutic applications for mitochondrial dysfunction. In a clinical case report of an infant with myopathic mitochondrial DNA depletion syndrome, administration of 0.5 g/kg sodium pyruvate led to a documented improvement in muscle strength and quality of life. The Newcastle Paediatric Mitochondrial Disease Scale (NPMDS) score in section IV improved from 17 to 13 after one month of treatment [1].

Clinical case: NPMDS score
Context-dependent
Section IV score improved from 17 to 13
Reported clinical endpoint context; single case study
Infant mitochondrial depletion syndrome; 0.5 g/kg daily
Mitochondrial Disease Therapeutics Clinical Case Report

Sodium Pyruvate BioXtra: Key Applications


Sensitive Primary Cell, Stem Cell, and Embryo Culture

The BioXtra grade's stringent specifications for endotoxins (typically <10 EU/g) and trace heavy metals make it the preferred choice for culturing primary neurons, induced pluripotent stem cells (iPSCs), and mammalian embryos. These cell types are exquisitely sensitive to impurities that can trigger inflammatory pathways or oxidative stress, leading to altered differentiation, reduced viability, or failed development. The qualification of this grade for mouse embryo culture provides direct evidence of its suitability for these high-value applications . The defined low levels of cytotoxic metals like lead (≤10 ppm) ensure that experimental outcomes are driven by the intended biology, not by reagent contaminants .

Cellular Metabolism and Mitochondrial Function Studies

Sodium pyruvate is a fundamental tool for modulating cellular metabolism. Its ability to act as a direct substrate for the TCA cycle allows researchers to bypass glycolysis and directly fuel mitochondrial respiration. This makes it an essential component for studying mitochondrial function, as demonstrated by its use in Seahorse extracellular flux assays where 20 mM sodium pyruvate supplementation improves mitochondrial ATP production in motor neurons [1]. Its role in maintaining ATP levels and preventing the collapse of mitochondrial membrane potential during metabolic stress is a cornerstone of its utility in this field [2].

Neuroprotection and Oxidative Stress Models

The compound's well-documented antioxidant and cytoprotective properties make it a critical control or experimental agent in neurobiology research. Its efficacy has been validated across multiple models of neuronal injury, including oxygen-glucose deprivation (OGD) in primary cortical neurons [2] and H₂O₂-induced apoptosis in human neuroblastoma cells [3]. Researchers can rely on the BioXtra grade to deliver consistent, quantifiable neuroprotection, free from the confounding effects of impurities that could otherwise exacerbate or mimic oxidative damage, thereby ensuring the robustness and reproducibility of their findings.

Translational Research in Mitochondrial and Metabolic Disorders

Building on a foundation of clinical case studies and preclinical evidence, sodium pyruvate is a valuable research compound for investigating therapeutic strategies for mitochondrial diseases and other conditions involving metabolic dysfunction. Preclinical work demonstrates its efficacy in improving outcomes in models of mitochondrial DNA depletion syndrome [4] and Leigh syndrome [5]. The high purity of the BioXtra grade is essential for these translational studies, providing a consistent and well-characterized compound that minimizes the risk of confounding biological effects from impurities, thereby strengthening the link between the observed therapeutic benefit and the molecule itself.

Application
Selection Property
Validation Focus
Sensitive cell & embryo culture
Trace metal and endotoxin control
Cell viability, impurity exclusion assays
Cellular metabolism studies
Direct TCA cycle substrate
Mitochondrial respiration, ATP endpoints
Neuroprotection models
Cytoprotection reproducibility
Oxidative stress, apoptosis endpoints
Metabolic disorder research
High-purity consistency
Model-response endpoint monitoring
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